An In-depth Technical Guide to the Chemical Structure and Properties of Xylotriose
An In-depth Technical Guide to the Chemical Structure and Properties of Xylotriose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylotriose, a trisaccharide composed of three xylose units, is a significant xylooligosaccharide (XOS) with emerging applications in the pharmaceutical and nutraceutical industries. Its role as a prebiotic and its involvement in specific biological pathways, such as the induction of xylanase expression, make it a molecule of considerable interest for research and development. This technical guide provides a comprehensive overview of the chemical structure of Xylotriose, its physicochemical properties, detailed experimental protocols for its production and analysis, and a visualization of its role in biological signaling.
Chemical Structure of Xylotriose
Xylotriose is an oligosaccharide consisting of three D-xylose units linked by β-(1→4) glycosidic bonds.[1] Its systematic IUPAC name is (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol.[1]
The chemical structure can be represented in several ways:
-
Linear Representation: β-D-Xylp-(1→4)-β-D-Xylp-(1→4)-D-Xylp[1]
-
SMILES Notation: C1--INVALID-LINK--O[C@@H]2CO--INVALID-LINK--O)O[C@@H]3COC(--INVALID-LINK--O)O)O)O">C@HO[1][3]
Visual Representations:
-
Haworth Projection: This projection is useful for visualizing the cyclic structure of the individual xylose units and the linkages between them. In Xylotriose, the three pyranose rings of the xylose units are connected in a linear fashion.
-
Chair Conformation: This representation provides a more accurate depiction of the three-dimensional shape of the molecule, showing the puckering of the pyranose rings. The substituents on the rings can be in either axial or equatorial positions, which influences the molecule's overall stability and interactions.
Physicochemical Properties
A summary of the key physicochemical properties of Xylotriose is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 414.36 g/mol | [1][2][4] |
| Monoisotopic Mass | 414.13734088 Da | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 204-206 °C | [4] |
| Boiling Point (Predicted) | 767.6 ± 60.0 °C | [4] |
| Density (Predicted) | 1.68 ± 0.1 g/cm³ | [4] |
| Solubility | - H₂O: 125 mg/mL (requires sonication) - DMSO: 100 mg/mL (requires sonication) - DMF: 30 mg/mL - PBS (pH 7.2): 10 mg/mL | [2][5][6][7][8] |
| pKa (Predicted) | 12.40 ± 0.20 | [4] |
Experimental Protocols
Enzymatic Production of Xylotriose from Xylan
Xylotriose is commonly produced by the enzymatic hydrolysis of xylan, a major component of hemicellulose.[4][9]
Materials:
-
Xylan source (e.g., birchwood xylan, corncob xylan)
-
Endo-1,4-β-xylanase (e.g., from Aspergillus versicolor or Trichoderma sp.)
-
Sodium citrate buffer (0.05 M, pH 5.3)
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis
-
Incubator shaker
-
Centrifuge
Protocol:
-
Substrate Preparation: Prepare a 1% (w/v) solution of xylan in 0.05 M sodium citrate buffer (pH 5.3).[7]
-
Enzymatic Hydrolysis:
-
Pre-incubate the xylan solution at 50°C.[7]
-
Add the endo-1,4-β-xylanase to the xylan solution. The optimal enzyme dosage should be determined empirically, but a starting point is 4 U/mL.[7]
-
Incubate the reaction mixture at 50°C with constant shaking for a predetermined time (e.g., 48 hours) to favor the production of Xylotriose.[7] The reaction time can be optimized to maximize the yield of the desired oligosaccharide.
-
-
Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.[10]
-
Product Recovery: Centrifuge the reaction mixture to pellet any insoluble material. The supernatant containing the xylooligosaccharides, including Xylotriose, is collected for purification.
Purification of Xylotriose
A combination of chromatography techniques can be employed to purify Xylotriose from the crude hydrolysate.
Method 1: Centrifugal Partition Chromatography (CPC)
-
Hydrolysate Preparation: The crude hydrolysate from the enzymatic reaction is used as the starting material.
-
CPC System: A CPC instrument is used with a solvent system of butanol:methanol:water in a 5:1:4 volumetric ratio.[6]
-
Operation: The CPC is operated in the ascending mode, where the butanol-rich upper phase is the mobile phase and the water-rich lower phase is the stationary phase.[6]
-
Fractionation: The hydrolysate is injected into the CPC system, and fractions are collected over time. The elution of Xylotriose typically occurs between 110 and 280 minutes under these conditions.[6]
-
Analysis and Pooling: Fractions are analyzed by a suitable method (e.g., HPAEC-PAD) to identify those containing pure Xylotriose. These fractions are then pooled and the solvent is evaporated.
Method 2: Activated Carbon Adsorption Chromatography
-
Adsorption: Add activated carbon powder to the supernatant from the enzymatic hydrolysis to a final concentration of 10% (w/w).[11]
-
Incubation: Incubate the mixture at room temperature on a shaker for 30 minutes to allow the xylooligosaccharides to adsorb to the activated carbon.[11]
-
Washing: Filter the mixture and wash the activated carbon with distilled water to remove monosaccharides and other impurities.[11]
-
Elution: Elute the adsorbed oligosaccharides from the activated carbon using a gradient of ethanol in water (e.g., 15-30% ethanol).[11]
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them for Xylotriose content. Pool the pure fractions and freeze-dry to obtain the purified product.[11]
Analysis of Xylotriose by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the analysis of carbohydrates.[12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector.
-
Anion-exchange column (e.g., CarboPac PA200, 250 mm x 3 mm).[5][12]
Reagents:
-
Eluent A: Deionized water
-
Eluent B: Sodium hydroxide (NaOH) solution
-
Eluent C: Sodium acetate (NaOAc) solution in NaOH
Protocol:
-
Sample Preparation: Dilute the sample containing Xylotriose to an appropriate concentration (e.g., in the range of 0.8 to 8.6 mg/L) with deionized water.[12]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of NaOH and NaOAc is typically used. The exact gradient program should be optimized for the specific separation but may involve a linear increase in NaOAc concentration in a constant NaOH concentration.[5]
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.
-
Quantification: A calibration curve is constructed using Xylotriose standards of known concentrations. The concentration of Xylotriose in the sample is determined by comparing its peak area to the calibration curve.[12]
Biological Role and Signaling
Xylotriose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria.[9] Furthermore, it acts as an inducer of xylanase gene expression in various microorganisms, such as Paenibacillus sp.[2] and Bacillus halodurans.[13] This induction allows the bacteria to efficiently break down xylan, a complex polysaccharide, into smaller sugars that can be utilized as a carbon source.
The diagram below illustrates the logical workflow of xylanase induction by Xylotriose.
This diagram illustrates that a basal level of xylanase activity initially breaks down xylan into smaller oligosaccharides, including Xylotriose. Xylotriose is then transported into the bacterial cell, where it triggers the increased expression of the xylanase gene. This leads to a higher production of the xylanase enzyme, resulting in a more efficient degradation of xylan and creating a positive feedback loop.
Conclusion
Xylotriose is a well-defined trisaccharide with significant potential in various scientific and industrial fields. A thorough understanding of its chemical structure, physicochemical properties, and biological functions is crucial for its effective application. The experimental protocols provided in this guide offer a foundation for the production, purification, and analysis of Xylotriose, enabling further research into its therapeutic and functional properties. The visualization of its role in xylanase induction highlights a key mechanism by which microorganisms adapt to their environment and provides a basis for the development of biotechnological processes that leverage this natural regulatory system.
References
- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kromaton.com [kromaton.com]
- 7. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. preprints.org [preprints.org]
- 12. Comprehensive Genome Analysis of Cellulose and Xylan-Active CAZymes from the Genus Paenibacillus: Special Emphasis on the Novel Xylanolytic Paenibacillus sp. LS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Endoxylanases of Bacillus halodurans for Producing Xylooligosaccharides from Empty Fruit Bunch | MDPI [mdpi.com]
